1,3-Dibromo-5-(prop-1-en-2-yl)benzene
Overview
Description
1,3-Dibromo-5-(prop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H8Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a prop-1-en-2-yl group is substituted at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(prop-1-en-2-yl)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
1,3-Dibromo-5-(prop-1-en-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as luminescent materials and polymers.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for pharmacologically active compounds
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets. The bromine atoms and the prop-1-en-2-yl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal and biological research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the prop-1-en-2-yl group.
2,5-Dibromo-1,3-difluorobenzene: Contains additional fluorine atoms, leading to different chemical properties.
1,3-Dibromo-5-(1-methylethenyl)benzene: A closely related compound with a slightly different alkyl group
Uniqueness
This differentiates it from other brominated benzene derivatives, making it valuable for specific synthetic and research purposes .
Properties
IUPAC Name |
1,3-dibromo-5-prop-1-en-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYQTIRWZFRWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285040 | |
Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874504-14-0 | |
Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874504-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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